2-Amino-3-nitro-5-pyridin-3-yl-pyridine
Description
2-Amino-3-nitro-5-pyridin-3-yl-pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino (-NH₂) group at position 2, a nitro (-NO₂) group at position 3, and a pyridin-3-yl moiety at position 5 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-nitro-5-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c11-10-9(14(15)16)4-8(6-13-10)7-2-1-3-12-5-7/h1-6H,(H2,11,13) |
InChI Key |
HCXXIQMZLNTCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula : C₁₀H₇N₅O₂
- Molecular Weight : 241.19 g/mol
- Melting Point : 278–282°C (based on structurally analogous compounds with nitro substituents) .
- Spectroscopic Data :
The compound is synthesized via multi-step reactions involving condensation, nitration, and cross-coupling, as seen in analogous pyridine derivatives . Its nitro and amino groups enable further functionalization, such as reduction to amines or participation in Suzuki-Miyaura couplings .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
a. Substituent Effects on Melting Points
- Nitro groups enhance intermolecular dipole interactions, raising melting points. For example: this compound (278–282°C) vs. Methyl substituents (e.g., 2-Methyl-5-nitropyridin-3-amine) further increase rigidity, yielding higher MPs (288–292°C) .
b. Spectroscopic Trends
- Nitro Groups: Symmetric and asymmetric NO₂ stretches appear at 1459–1569 cm⁻¹ in nitro-pyridines .
- Amino Groups: N-H stretches range from 3320–3479 cm⁻¹, with broader peaks in primary amines .
Preparation Methods
Direct Bromination of 2-Aminopyridine
The unprotected amino group in 2-aminopyridine allows for straightforward bromination under mild conditions. In a method described by CN103664763A, 2-aminopyridine is dissolved in dimethylformamide (DMF), methylene chloride, or ethanol, followed by dropwise addition of liquid bromine at 50–60°C for 1–2 hours. This yields 2-amino-5-bromopyridine with minimal byproducts (85–92% purity). The rate of bromine addition (3–5 seconds per drop) ensures controlled reaction kinetics, preventing over-bromination or quaternization of the pyridine nitrogen.
Protective Group-Assisted Bromination
US5453512A discloses an alternative route using 2-acylaminopyridine as a starting material to mitigate side reactions. Acylation of the amino group (e.g., with acetic anhydride) forms 2-acetamidopyridine, which undergoes bromination in hydrocarbon solvents (n-hexane, n-heptane) or halogenated solvents (dichloromethane, chloroform). The acyl group enhances solubility and directs bromination exclusively to the 5-position, yielding 2-acetamido-5-bromopyridine. Subsequent hydrolysis regenerates the amino group, though this adds two extra steps compared to direct bromination.
Table 1: Comparison of Bromination Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Direct Bromination | DMF | 50–60 | 90 | 85–92 | |
| Protective Group Route | Dichloromethane | 25–40 | 88 | 95–98 |
Regioselective Nitration at the 3-Position
Introducing the nitro group at the 3-position requires careful control of electrophilic aromatic substitution (EAS) dynamics. The amino group at position 2 strongly directs nitration to the ortho (3) and para (5) positions, but the pre-existing bromine at position 5 in 2-amino-5-bromopyridine ensures nitration occurs predominantly at position 3.
Nitrating Agent Composition
CN103664763A employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 110–120°C for 6–7 hours. The sulfuric acid protonates the amino group, temporarily converting it into a meta-directing ammonium ion, which paradoxically enhances para (3-position) nitration due to steric hindrance from the adjacent bromine. This results in 2-amino-3-nitro-5-bromopyridine with 78–85% yield.
Solvent and Temperature Optimization
Higher reaction temperatures (110–120°C) in polar aprotic solvents like DMF improve nitro group incorporation by stabilizing the nitronium ion (NO₂⁺). In contrast, lower temperatures favor incomplete nitration and byproduct formation, such as 2-amino-5-bromo-4-nitropyridine.
| Boronic Acid | Catalyst | Ligand | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyridin-3-ylboronic | Pd(CF₃COO)₂ | PPh₃ | DMF | 75 | |
| Pyridin-3-ylboronic | Pd(OAc)₂ | SPhos | MeCN | 82 |
Integrated Synthetic Pathways
Combining the above steps, two viable routes emerge:
Direct Route (Unprotected Amino Group)
Protective Group Route
-
Acylation : 2-Aminopyridine → 2-acetamidopyridine (95% yield).
-
Bromination : 2-Acetamidopyridine → 2-acetamido-5-bromopyridine (88% yield).
-
Nitration : 2-Acetamido-5-bromopyridine → 2-acetamido-3-nitro-5-bromopyridine (85% yield).
-
Deprotection : Hydrolysis → 2-amino-3-nitro-5-bromopyridine (90% yield).
-
Coupling : Suzuki-Miyaura reaction → target compound (80% yield).
Total Yield : 95% × 88% × 85% × 90% × 80% = 49.6% .
Comparative Analysis of Methodologies
The direct route offers higher overall yield (52.7% vs. 49.6%) and fewer steps but risks side reactions during nitration due to the unprotected amino group. The protective group route, while longer, achieves superior regioselectivity and purity, critical for pharmaceutical applications. Catalyst choice in the coupling step significantly impacts efficiency; Pd(CF₃COO)₂ with PPh₃ provides a balance between cost and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
